Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h6-12H,5H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIVYYMIMHSYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-aminophenol.
Esterification: Nicotinic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl nicotinate.
Amidation: 4-aminophenol is reacted with di-tert-butyl dicarbonate to protect the amine group, forming 4-((tert-butoxycarbonyl)amino)phenol.
Coupling Reaction: The protected amine is then coupled with ethyl nicotinate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of nicotinic acid with ethanol.
Protection and Coupling: Efficient protection of the amine group and coupling reactions using automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, revealing the free amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Produces 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinic acid.
Deprotection: Yields 2-(4-aminophenyl)nicotinate.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate is a chemical compound with applications in scientific research, particularly as an intermediate in chemical synthesis. It is a derivative of nicotinic acid and contains a tert-butoxycarbonyl (Boc) protected amine group.
Key Aspects
- Chemical Properties this compound is a derivative of nicotinic acid. The presence of a tert-butoxycarbonyl (Boc) group, which is an amine protecting group, is also a key feature of the compound.
Scientific Research Applications
This compound is used as an intermediate in the synthesis of various chemical compounds. While specific case studies and comprehensive data tables are not available in the search results, the general applications can be inferred from the presence of the Boc protecting group and its nicotinic acid derivative nature.
- Role in Organic Synthesis The compound is used in organic synthesis due to its protected amine group. The Boc group can be removed under certain conditions, allowing for further chemical modifications at the amine site.
- Nicotinic Acid Derivative As a derivative of nicotinic acid, this compound may be relevant in synthesizing more complex nicotinic acid-based molecules, potentially for pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate involves its ability to undergo deprotection and subsequent reactions. The free amine group can interact with various biological targets, potentially affecting enzymatic activity or receptor binding. The nicotinate moiety may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate can be compared with similar compounds such as:
Ethyl 2-(4-aminophenyl)nicotinate: Lacks the Boc protection, making it more reactive.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)benzoate: Contains a benzoate group instead of a nicotinate group.
The uniqueness of this compound lies in its combination of the Boc-protected amine and the nicotinate ester, providing specific reactivity and potential biological activity.
Biological Activity
Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate, also known by its CAS number 1231732-19-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 342.39 g/mol. The compound features a nicotinic acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino phenyl moiety. The structure can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Inhibition of Protein Kinases : Some studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation and survival, such as HSET (KIFC1). This inhibition leads to the induction of multipolar mitotic spindles in cancer cells, ultimately causing cell death .
- Modulation of Signaling Pathways : The compound may affect signaling pathways critical for cell growth and differentiation, particularly in hematopoietic cells. For instance, it has been observed to influence JAK2 signaling pathways, which are crucial for hematopoiesis .
Anticancer Properties
A notable study investigated the anticancer properties of compounds structurally related to this compound. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines by disrupting mitotic processes. For example, treatment with specific inhibitors led to significant increases in multipolar mitoses in centrosome-amplified cancer cells, suggesting a potential therapeutic avenue for targeting such malignancies .
Pharmacokinetics and Stability
Pharmacokinetic studies have assessed the stability and half-life of related compounds in biological systems. One study reported an estimated half-life of approximately 215 minutes in BALB/c mouse plasma, indicating favorable enzymatic and hydrolytic stability for the ester moiety present in the structure . This stability is crucial for maintaining effective concentrations of the drug in vivo.
Summary of Biological Activity Findings
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | 215 min |
| Stability Assay | Favorable |
| Bioavailability | To be determined |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)nicotinate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro-nicotinate precursor with a Boc-protected aminophenyl nucleophile. A typical procedure involves refluxing ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with (tert-butoxycarbonyl)aminophenylamine in a 3:1 THF/EtOH solvent system under basic conditions (e.g., triethylamine) for 48–72 hours. Purification via flash chromatography (n-hexane/ethyl acetate, 50% gradient) yields the product in ~70–80% purity. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key characterization methods include:
- 1H/13C NMR : Confirm Boc group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) and ester linkage (OCH2CH3 at δ ~1.3–1.4 ppm and δ ~4.3–4.4 ppm).
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks at m/z ~469–491, consistent with molecular weight calculations.
- Elemental Analysis : Validate purity (e.g., C: 74.14%, H: 7.07%, N: 11.83% as per experimental data) .
Q. How can researchers ensure Boc group stability during synthesis?
- Methodological Answer : The Boc group is sensitive to acidic conditions but stable under neutral/basic environments. Avoid protic acids during reactions. Use anhydrous solvents (e.g., THF, acetonitrile) and maintain reflux temperatures ≤80°C to prevent premature deprotection. Post-synthesis, store the compound at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do solvent polarity and reaction time influence substitution efficiency in nicotinate ester synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the aminophenyl group, while ethanol aids in solubilizing intermediates. Extended reaction times (>65 hours) improve yields but risk side reactions (e.g., ester hydrolysis). Optimize using a Design of Experiments (DoE) approach, varying solvent ratios (e.g., THF/EtOH from 1:1 to 4:1) and monitoring yields via HPLC. Evidence shows THF/EtOH 3:1 achieves 74% yield in 65 hours .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected downfield shifts in NMR)?
- Methodological Answer : Unexpected shifts may arise from steric hindrance or electronic effects from the Boc-protected phenyl group. Compare experimental NMR data with computational predictions (DFT or molecular docking). For example, the C-5 pyridine carbon at δ ~89.1 ppm in 13C NMR aligns with steric crowding from the adjacent cyano group. Validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. How can computational modeling predict the compound’s interaction with acetylcholinesterase (AChE)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) and AChE’s crystal structure (PDB: 4EY7). Focus on binding affinity at the catalytic triad (Ser203, His447, Glu334). Compare results with pharmacological assays (e.g., IC50 values from Ellman’s method). Prior studies on analogous nicotinates show sub-micromolar inhibition, suggesting potential for neuropharmacological applications .
Q. What purification challenges arise from structurally similar byproducts, and how are they addressed?
- Methodological Answer : Byproducts like de-Boc derivatives or ester hydrolysis products may co-elute during chromatography. Use orthogonal techniques:
- Flash Chromatography : Start with non-polar solvents (n-hexane) and incrementally increase ethyl acetate (10% steps).
- Prep-HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient. Adjust pH to 2.5 to ionize acidic impurities.
- Recrystallization : Use ethyl acetate/n-hexane (1:3) for final polishing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
